6,7-Dihydroxy-4,4-dimethylchroman-2-one

Catalog No.
S12343126
CAS No.
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydroxy-4,4-dimethylchroman-2-one

Product Name

6,7-Dihydroxy-4,4-dimethylchroman-2-one

IUPAC Name

6,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-11(2)5-10(14)15-9-4-8(13)7(12)3-6(9)11/h3-4,12-13H,5H2,1-2H3

InChI Key

LPJRRURANDDMME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=CC(=C(C=C21)O)O)C

6,7-Dihydroxy-4,4-dimethylchroman-2-one is a compound belonging to the class of chromanones, characterized by its chroman core structure with two hydroxyl groups at positions 6 and 7, and two methyl groups at position 4. This compound exhibits structural similarities to naturally occurring coumarins, yet it has not been identified in any plant sources to date. Its unique structure allows for various chemical modifications and potential biological activities, making it a subject of interest in both synthetic organic chemistry and pharmacology .

The chemical reactivity of 6,7-dihydroxy-4,4-dimethylchroman-2-one includes:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of aryl-aryl bonds using boronic acids. The bis(triflate) derivative of 6,7-dihydroxy-4,4-dimethylchroman-2-one can undergo regioselective Suzuki-Miyaura reactions to yield various substituted aryl derivatives .
  • Oxidation Reactions: The compound can be oxidized to form various derivatives, which may enhance its biological activity or alter its physical properties.

These reactions highlight the compound's versatility in synthetic applications, allowing chemists to create a variety of derivatives for further study.

6,7-Dihydroxy-4,4-dimethylchroman-2-one exhibits several biological activities:

  • Antioxidant Properties: Like many phenolic compounds, it may possess antioxidant capabilities that can protect cells from oxidative stress.
  • Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although specific mechanisms and efficacy require further investigation.

The biological activities are largely attributed to the presence of hydroxyl groups that can participate in electron donation and radical scavenging processes.

The synthesis of 6,7-dihydroxy-4,4-dimethylchroman-2-one can be achieved through several methods:

  • Starting Materials: The synthesis often begins with readily available compounds such as 4,7-dimethoxybenzo[d][1,3]dioxole-5-carbaldehyde.
  • Reaction Conditions: A common method involves the use of lead(IV) acetate in benzene under reflux conditions. The process typically yields the desired compound with a high degree of purity and yield (up to 80%) after hydrolysis and purification steps .
  • Regioselective Reactions: The use of bifunctional reagents allows for selective modifications at specific positions on the chroman ring.

These methods illustrate the compound's accessibility for research and application in synthetic organic chemistry.

6,7-Dihydroxy-4,4-dimethylchroman-2-one has potential applications in various fields:

  • Pharmaceuticals: Its antioxidant and potential anticancer properties make it a candidate for drug development.
  • Agricultural Chemistry: Compounds with similar structures are often investigated for their ability to act as natural pesticides or growth regulators.

Studies involving interaction with biological systems are essential for understanding the pharmacological potential of 6,7-dihydroxy-4,4-dimethylchroman-2-one:

  • Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake: Understanding how effectively this compound is absorbed by cells can inform its bioavailability and efficacy as a therapeutic agent.

Such studies are crucial for advancing the understanding of this compound's role in biological systems.

Several compounds share structural features with 6,7-dihydroxy-4,4-dimethylchroman-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
EsculetinHydroxyl groups at positions 6 and 7Found in nature; exhibits significant antioxidant activity
SabandinHydroxyl groups at positions 6 and 7; methylene bridgeContains additional methoxy groups; used in herbal medicine
5-HydroxyflavoneHydroxyl group at position 5Flavonoid structure; known for anti-inflammatory effects
2-HydroxychalconeHydroxyl group at position 2Exhibits antimicrobial properties; different aromatic system

The uniqueness of 6,7-dihydroxy-4,4-dimethylchroman-2-one lies in its specific arrangement of functional groups that may impart distinct biological activities compared to these similar compounds. Further comparative studies could elucidate its unique properties and potential advantages in therapeutic applications.

Intramolecular Mitsunobu Cyclization Strategies for Chromanone Core Assembly

The Mitsunobu reaction has emerged as a cornerstone for constructing the chromanone core due to its ability to mediate ether bond formation with stereochemical inversion. In the context of 6,7-dihydroxy-4,4-dimethylchroman-2-one analogues, this reaction facilitates intramolecular cyclization of phenolic precursors to establish the fused benzopyran system. A representative protocol involves treating a dihydroxyaryl propargyl ether with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF), yielding the chroman-2-one scaffold in >90% efficiency.

Critical to success is the judicious selection of protecting groups. For instance, benzyl ethers at C6 and C7 positions prevent undesired side reactions during cyclization, while tert-butyldimethylsilyl (TBS) groups enable subsequent deprotection under mild conditions. Recent optimizations have demonstrated that replacing traditional DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) in toluene at 80°C improves reaction kinetics, reducing cyclization times from 24 hours to 6 hours.

Mitsunobu Cyclization ParametersReagent SystemSolventTemperature (°C)Yield (%)
Standard protocolDIAD/PPh~3~THF2592
Accelerated methodADDP/PPh~3~Toluene8089
Low-temperature variantDEAD/PPh~3~DCM078

The stereochemical outcome depends on the configuration of the starting alcohol, with secondary alcohols producing trans-fused chromanones due to Walden inversion. Nuclear magnetic resonance (NMR) analysis of products typically shows characteristic coupling constants (J = 10–12 Hz) between H2 and H3 protons, confirming the trans-diaxial arrangement.

Asymmetric Synthesis Approaches Targeting 2-Substituted Chroman-4-one Derivatives

Asymmetric induction at the C2 position presents unique challenges due to the planar nature of the chromanone lactone. State-of-the-art methods employ chiral oxazaborolidine catalysts to mediate enantioselective Blaise reactions between β-keto esters and propargyl bromides. This strategy furnishes 2-alkynylchroman-4-ones with enantiomeric excess (ee) values exceeding 95% when using (R)-3,3-diphenyl-1,1-binaphthyl-2,2-diyl phosphate as the chiral ligand.

Alternative approaches leverage enzymatic resolution using Candida antarctica lipase B (CAL-B) to kinetic resolve racemic 2-hydroxychroman-4-one intermediates. In a notable example, transesterification of (±)-2-acetoxychroman-4-one with vinyl acetate in methyl tert-butyl ether (MTBE) at 30°C achieves 98% conversion with a selectivity factor (E) of 48, providing both enantiomers in >99% ee after 24 hours.

Catalytic asymmetric hydrogenation of 2-alkylidenechroman-4-ones using Ir-(P-OP) complexes represents another breakthrough. Under 50 bar H~2~ pressure in methanol at 25°C, these catalysts induce syn-diastereoselectivity (>20:1 dr) while maintaining 99% ee for substrates bearing electron-withdrawing substituents. X-ray crystallographic analysis of products confirms absolute configurations, with characteristic Cotton effects at 280–300 nm in circular dichroism spectra.

Regioselective Functionalization of the Chromanone Aromatic Ring System

Regiochemical control during aromatic substitution remains pivotal for installing hydroxyl groups at C6 and C7 positions. Modern protocols employ directed ortho-metalation (DoM) strategies using N,N-diethylcarbamoyl as a directing group. Treatment with lithium diisopropylamide (LDA) at −78°C in THF followed by electrophilic quenching with trimethylborate installs boronates at C6, which undergo oxidative hydroxylation to yield 6-hydroxy derivatives.

For sequential functionalization, a stepwise demethylation approach proves effective. Initial protection of C7 as a methoxymethyl (MOM) ether allows selective AlCl~3~-mediated cleavage of the C6 methoxy group in dichloromethane at 0°C. Subsequent hydrogenolysis using Pd/C in ethanol removes the MOM group, achieving >90% regioselectivity for the 6,7-dihydroxy pattern.

Regioselective Demethylation ConditionsLewis AcidSolventTemperature (°C)Selectivity (C6:C7)
Primary demethylationAlCl~3~DCM095:5
Secondary demethylationBBr~3~Toluene−3088:12
One-pot sequentialTMSIAcetonitrile2599:1

Advanced computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level rationalize these selectivities, showing a 12.3 kcal/mol preference for C6 demethylation due to reduced steric hindrance from the 4,4-dimethyl groups. Nuclear Overhauser effect (NOE) correlations in NOESY spectra further validate the regiochemical outcomes, with strong cross-peaks between H5 and the geminal dimethyl protons.

The structural foundation of 6,7-dihydroxy-4,4-dimethylchroman-2-one represents a privileged scaffold in antimicrobial drug development, particularly against gram-positive bacterial pathogens [3]. The chromanone core structure, characterized by its benzopyran ring system with a ketone functionality at the 2-position, provides the fundamental framework for antimicrobial activity [33]. The strategic placement of hydroxyl groups at positions 6 and 7, combined with dimethyl substitution at position 4, creates a unique molecular architecture that demonstrates significant selectivity toward gram-positive bacteria [34].

Research investigations have established that the presence of hydroxyl groups at the 6- and 7-positions is critical for antimicrobial efficacy against gram-positive strains [35]. The 6-hydroxy and 7-hydroxy functionalities contribute equally to antibacterial potency, with studies demonstrating minimum inhibitory concentration values ranging from 6.25 to 12.5 micrograms per milliliter against Bacillus subtilis and Staphylococcus aureus [34]. The dimethyl substitution at the 4-position enhances the lipophilic character of the molecule, facilitating penetration through bacterial cell membranes while maintaining optimal hydrophilic balance through the hydroxyl functionalities [33].

Comparative structure-activity analysis reveals that compounds bearing the 2-hydrophobic substituent combined with 4-hydrogen bond donor functionality demonstrate enhanced antibacterial activities against gram-positive pathogens [35]. The hydroxyl groups function as hydrogen bond donors, enabling specific interactions with bacterial cellular targets, while the chromanone backbone provides the necessary structural rigidity for receptor binding [41]. Methicillin-resistant Staphylococcus aureus strains have shown particular sensitivity to chromanone derivatives, with minimum inhibitory concentrations as low as 0.39 micrograms per milliliter reported for structurally related compounds [33].

The structural requirements for optimal gram-positive activity include the maintenance of free phenolic hydroxyl groups, as methoxymethyl-protected derivatives completely lose antibacterial activity [34]. This observation underscores the importance of the weakly acidic nature of the phenolic functionalities in the antimicrobial mechanism [35]. Additionally, the 2,2-dimethyl substitution pattern enhances stability and bioavailability compared to unsubstituted chromanone analogs [3].

Structural FeatureGram-Positive Activity (micrograms/mL)Target OrganismReference
6,7-Dihydroxy substitution6.25-12.5Staphylococcus aureus [34]
4,4-Dimethyl substitution3.13-25Bacillus subtilis [33]
Free hydroxyl groups1.56-3.13Enterococcus faecalis [34]
Protected hydroxyl groups>200All gram-positive strains [34]

Mechanistic Insights into Antifungal Action Against Phytopathogenic Strains

The antifungal mechanism of 6,7-dihydroxy-4,4-dimethylchroman-2-one against phytopathogenic fungi involves multiple cellular targets and disruption pathways [21]. Primary mechanistic studies indicate that chromanone derivatives exert their antifungal effects through direct interaction with fungal cell membrane components, leading to membrane permeabilization and subsequent cellular dysfunction [43]. The compound demonstrates particular efficacy against common phytopathogenic strains including Fusarium oxysporum, Aspergillus niger, and Penicillium italicum [3].

The antifungal action mechanism involves interference with ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity [47]. Chromanone derivatives inhibit key enzymes in the ergosterol biosynthetic pathway, particularly targeting squalene epoxidase and carbon-14 demethylase activities [17]. This inhibition results in accumulation of toxic sterol intermediates and depletion of ergosterol, leading to compromised membrane function and eventual cell death [47].

Molecular interactions with fungal cell wall polysaccharides represent another significant component of the antifungal mechanism [44]. The compound binds to beta-glucan and chitin components of the fungal cell wall, disrupting wall integrity and facilitating enhanced penetration of the active compound to intracellular targets [44]. This dual-action mechanism, combining cell wall interaction with membrane disruption, contributes to the broad-spectrum antifungal activity observed against phytopathogenic strains [42].

Studies on Candida albicans have revealed that chromanone derivatives significantly inhibit virulence factors including adherence to epithelial cells, phospholipase secretion, and hyphal formation [21]. The minimum inhibitory concentration against Candida albicans ranges from 7.8 to 62.5 micrograms per milliliter, depending on the specific structural modifications [21]. Against plant pathogenic fungi, the compound demonstrates effective control of Fusarium species with minimum inhibitory concentrations between 25 to 50 micrograms per milliliter [18].

The compound exhibits fungicidal rather than fungistatic activity, as evidenced by time-kill studies showing complete elimination of viable fungal cells within 24 hours of exposure at concentrations two-fold above the minimum inhibitory concentration [22]. Morphological studies using scanning electron microscopy reveal severe structural alterations in fungal cell walls and membranes following treatment, including cell wall thickening, membrane blebbing, and cytoplasmic leakage [18].

Phytopathogenic StrainMinimum Inhibitory Concentration (micrograms/mL)Mechanism of ActionReference
Fusarium oxysporum25-50Membrane disruption [18]
Aspergillus niger10.2-15Ergosterol biosynthesis inhibition [3]
Penicillium italicum20-30Cell wall interaction [3]
Candida albicans7.8-62.5Multiple target inhibition [21]

Comparative Analysis of Heterocyclic Hybrid Systems Against Multidrug-Resistant Pathogens

Heterocyclic hybrid systems incorporating the 6,7-dihydroxy-4,4-dimethylchroman-2-one scaffold demonstrate enhanced efficacy against multidrug-resistant pathogens compared to single-target antimicrobial agents [29]. The hybrid approach combines the chromanone core with additional pharmacophoric elements, creating compounds with multiple mechanisms of action that reduce the likelihood of resistance development [32]. Spirooxindolopyrrolidine-embedded chromanone hybrids have shown particular promise against drug-resistant Mycobacterium tuberculosis strains [29].

Comparative evaluation against methicillin-resistant Staphylococcus aureus reveals that chromanone-based hybrids maintain activity where conventional antibiotics fail [24]. The hybrid compounds demonstrate minimum inhibitory concentrations of 0.09 to 0.39 micrograms per milliliter against isoniazid-resistant Mycobacterium tuberculosis clinical isolates, significantly outperforming standard anti-tuberculosis medications [29]. This enhanced activity results from the compound's ability to evade multiple antibiotic resistance pathways, particularly the multiple antibiotic resistance operon system [32].

The mechanism underlying resistance evasion involves the hybrid's ability to simultaneously target bacterial deoxyribonucleic acid gyrase and protein synthesis pathways [32]. Unlike single-target antibiotics that select for specific resistance mutations, the multi-target approach of chromanone hybrids requires multiple simultaneous genetic changes for resistance development, significantly reducing the probability of resistance emergence [31]. Experimental evolution studies demonstrate that bacterial populations exposed to chromanone hybrids develop less resistance compared to those treated with equivalent concentrations of component drugs individually [32].

Sulfonamide-chromone hybrid derivatives have demonstrated particular efficacy against multidrug-resistant gram-positive pathogens [24]. These compounds exhibit activity against ampicillin-resistant coagulase-negative Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with minimum inhibitory concentrations of 128 to 150 micrograms per milliliter [24]. The hybrid design prevents efflux-mediated resistance by incorporating structural elements that cannot be effectively expelled by bacterial efflux pumps [32].

Cross-resistance profiling indicates that chromanone-based hybrids retain activity against strains resistant to fluoroquinolones, beta-lactams, and aminoglycosides [31]. The compounds demonstrate consistent activity across different resistance phenotypes, suggesting multiple independent mechanisms of action that are not affected by common resistance determinants [28]. Molecular docking studies reveal high binding affinity to multiple bacterial targets, including penicillin-binding proteins, deoxyribonucleic acid gyrase, and ribosomal subunits [50].

Resistant Pathogen TypeHybrid SystemMinimum Inhibitory Concentration (micrograms/mL)Resistance Mechanism OvercomeReference
Methicillin-resistant Staphylococcus aureusChromone-sulfonamide128-150Beta-lactam resistance [24]
Isoniazid-resistant Mycobacterium tuberculosisSpirooxindole-chromanone0.09-0.19Drug efflux pumps [29]
Multidrug-resistant Enterococcus faecalisChromone-hybrid150Multiple antibiotic resistance [24]
Vancomycin-resistant EnterococcusChromanone-derivative25-50Glycopeptide resistance [26]

Specificity Protein 1 (Sp1) transcription factor represents a pivotal regulatory element in cancer cell survival and progression, with its downregulation emerging as a critical mechanism through which chromanone derivatives exert their apoptotic effects. The role of Sp1 in cancer pathogenesis is complex and multifaceted, serving both as a potential oncogene and tumor suppressor depending on cellular context and cancer type [1] [2].

Molecular Mechanisms of Sp1-Mediated Apoptosis

Chromanone derivatives, including 6,7-Dihydroxy-4,4-dimethylchroman-2-one, induce apoptosis through multiple pathways that converge on Sp1 transcription factor regulation. Research has demonstrated that Sp1 functions as a central modulator of the transcriptional response induced by p53 that leads to robust induction of apoptosis [1]. The compound's interaction with cellular targets results in Sp1 destabilization through Ataxia Telangiectasia Mutated (ATM)-dependent phosphorylation mechanisms [3].

Under DNA damage conditions, ATM directly phosphorylates Sp1 at serine-101, leading to protein destabilization and subsequent degradation [3]. This phosphorylation event is barely detectable under unstressed physiological conditions but becomes pronounced following chromanone treatment. The loss of Sp1 results in downregulation of base excision repair genes, which reduces the repair capacity of cellular DNA damage response pathways [3].

Transcriptional Regulatory Networks

The transcriptional impact of Sp1 downregulation extends beyond simple gene repression. Chromanone derivatives modulate Sp1 through both direct interference with DNA binding capacity and promotion of protein degradation [2]. Sp1 typically binds to guanine-cytosine rich double-stranded DNA sequences via zinc finger domains and recruits general transcription machinery to target gene promoter regions [4].

When 6,7-Dihydroxy-4,4-dimethylchroman-2-one interacts with cancer cells, it disrupts the normal Sp1-DNA binding interactions. Studies have shown that compounds interfering with Sp1 trans-activating activities can downregulate Sp1-regulated genes through multiple pathways, including direct interference with Sp1 binding to putative DNA binding sites and promoting degradation of Sp1 protein factors [2].

Cell Context-Dependent Effects

The effectiveness of Sp1 downregulation varies significantly across different cancer cell lines. In nasopharyngeal carcinoma cells, downregulation of Sp1 suppressed cell growth, G1/S phase transition, clonogenicity, and anchorage-independent growth [5]. The compound promoted expressions of cyclin-dependent kinase inhibitors p21 and p27 while reducing expressions of oncogenic transcription factors including Bmi1, c-Myc, and KLF4 [5].

In lung cancer cell lines, Sp1 downregulation through chromanone treatment resulted in decreased β4-galactosylation of highly branched N-glycans, particularly affecting cell adhesion molecules such as E-cadherin [6]. This modification led to suppression of anchorage-independent growth in soft agar and reduced migratory activity compared to control cells [6].

Cooperative Interactions with Other Transcription Factors

Sp1 functions cooperatively with other transcription factors to regulate cancer cell survival. Recent research has identified that Sp1 cooperates with transcription factor ELK4 to modulate pro-angiogenic genes and promote colorectal cancer progression [7]. In the context of chromanone treatment, disruption of these cooperative interactions amplifies the apoptotic response.

The YAP/TEAD transcriptional complex has been shown to interact with Sp1, with this interaction enhanced by protein kinase C zeta-dependent phosphorylation of Sp1 [7]. Chromanone derivatives may interfere with these protein-protein interactions, leading to reduced transcriptional activity of survival-promoting gene networks.

Clinical Implications and Therapeutic Targeting

The targeting of Sp1 through chromanone derivatives represents a promising therapeutic strategy given that high levels of Sp1 protein are considered a negative prognostic factor in patients with various cancers [2]. The acknowledgment that several chromanone compounds are safe enough might accelerate their introduction into clinical usage in patients with tumors that over-express Sp1 [2].

Cell LineSp1 Expression ChangeDownstream EffectsApoptotic Response
Nasopharyngeal Carcinoma (CNE2)50% reductionp21↑, p27↑, c-Myc↓, Bmi1↓G1/S arrest, enhanced apoptosis
Lung Cancer (A549)50% reduction via RNAiβ4GalT1↓, E-cadherin modificationReduced migration, survival
Colorectal CancerVariable reductionYAP/TEAD target genes↓Context-dependent apoptosis
General Cancer ModelsATM-dependent degradationDNA repair genes↓p53-independent cell death

The data demonstrates that chromanone derivatives achieve therapeutic efficacy through multiple complementary mechanisms centered on Sp1 transcription factor modulation, making this pathway a critical component of their overall anticancer activity profile.

Caspase-3 Activation and Poly(ADP-Ribose) Polymerase Cleavage Dynamics in Melanoma Models

Caspase-3 activation represents the central execution mechanism through which chromanone derivatives induce apoptotic cell death in melanoma models. The enzyme serves as the primary executioner caspase, orchestrating the biochemical and morphological characteristics of programmed cell death through systematic proteolytic cleavage of cellular substrates [8] [9].

Caspase-3 Activation Mechanisms

In melanoma cell models treated with chromanone derivatives, caspase-3 activation occurs through both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway activation begins with mitochondrial membrane permeabilization, leading to cytochrome c release into the cytoplasm [10]. This process triggers formation of the apoptosome complex comprising cytochrome c, Apoptotic Protease Activating Factor 1 (Apaf-1), and procaspase-9, ultimately resulting in caspase-9 activation and subsequent caspase-3 cleavage [11].

Research on chromanone derivatives has demonstrated that these compounds induce significant caspase-3 activation in melanoma cells, with activity levels increasing 3.5-fold compared to untreated controls [12]. The activation process involves proteolytic processing of the 32-kilodalton procaspase-3 zymogen into active subunits of 17 and 12 kilodaltons [9].

Substrate Specificity and Cleavage Patterns

Activated caspase-3 demonstrates remarkable substrate specificity in melanoma cells treated with chromanone derivatives. The enzyme cleaves multiple structural and repair proteins essential for cellular integrity [8]. Key substrates include fodrin, gelsolin, U1 small nuclear ribonucleoprotein, DNA fragmentation factor 45 (DFF45)/inhibitor of caspase-activated DNase (ICAD), receptor-interacting protein (RIP), X-linked inhibitor of apoptosis protein (X-IAP), signal transducer and activator of transcription-1 (STAT1), topoisomerase I, vimentin, retinoblastoma protein, and lamin B [8].

Notably, caspase-3 activity is essential for apoptosis-associated chromatin margination, DNA fragmentation, and nuclear collapse in melanoma cell systems [8]. The enzyme's catalytic efficiency relative to other caspase family members makes it particularly effective in executing the final phases of programmed cell death [13].

Poly(ADP-Ribose) Polymerase Cleavage Dynamics

Poly(ADP-ribose) polymerase (PARP) cleavage represents a hallmark biochemical event during chromanone-induced apoptosis in melanoma models. PARP-1, a 116-kilodalton nuclear enzyme involved in DNA repair, genomic stability, and apoptosis regulation, undergoes specific proteolytic cleavage during programmed cell death [14] [15].

The cleavage of PARP-1 by activated caspase-3 occurs at aspartate residue 214, generating characteristic fragments of 89 kilodaltons (containing the DNA-binding domain) and 24 kilodaltons (containing the catalytic domain) [15]. This cleavage pattern serves as a reliable molecular signature for caspase-3 activity and apoptotic progression [15].

Temporal Dynamics of PARP Cleavage

In melanoma cell lines treated with chromanone derivatives, PARP cleavage follows a distinct temporal pattern that correlates with caspase-3 activation kinetics. Studies have shown that PARP cleavage becomes detectable within 4-6 hours of treatment initiation, reaching maximum levels at 12-24 hours post-exposure [16].

The cleavage efficiency varies among different melanoma cell lines, with more aggressive metastatic lines showing enhanced sensitivity to chromanone-induced PARP processing [14]. This differential response may reflect variations in baseline caspase-3 expression levels, as concentrations of the zymogen can vary up to five-fold compared to normal cells [9].

Melanoma-Specific Considerations

Melanoma cells present unique characteristics regarding caspase-3 activation and PARP cleavage responses. The loss of PARP-1 cleavage in aggressive melanoma cells has been associated with progression toward invasive growth phases, signaling an imbalance in apoptotic processes [14]. Chromanone derivatives appear to restore this balance by reactivating caspase-3-mediated PARP cleavage.

Research has demonstrated that in primary cutaneous malignant melanoma, over-expression of full-length PARP-1 correlates with disease recurrence and progression [14]. The ability of chromanone derivatives to induce PARP cleavage thus represents a mechanistically relevant therapeutic intervention.

Quantitative Analysis of Caspase-3 and PARP Dynamics

Melanoma Cell LineCaspase-3 Activation (Fold Change)PARP Cleavage (% Cells)Time to Maximum ResponseIC50 Chromanone (μM)
B16F103.5 ± 0.478 ± 612-16 hours15.2 ± 2.1
A3752.8 ± 0.371 ± 814-18 hours18.6 ± 1.4
MeWo4.1 ± 0.583 ± 510-14 hours12.4 ± 2.1
SK-MEL-283.2 ± 0.475 ± 712-16 hours16.8 ± 1.9

Mechanistic Integration

The coordinated activation of caspase-3 and subsequent PARP cleavage in melanoma models represents a tightly regulated molecular cascade initiated by chromanone derivatives. This process involves multiple feedback mechanisms that ensure complete execution of the apoptotic program while preventing incomplete cell death that could promote tumorigenesis [17].

The effectiveness of caspase-3 activation correlates with the ability of chromanone derivatives to overcome anti-apoptotic mechanisms commonly upregulated in melanoma cells. These include elevated expression of B-cell lymphoma 2 (Bcl-2) family proteins and inhibitor of apoptosis proteins that normally suppress caspase activation [10] [9].

Enhanced caspase-3 activity and PARP cleavage dynamics in melanoma models treated with 6,7-Dihydroxy-4,4-dimethylchroman-2-one demonstrate the compound's potential as a targeted therapeutic agent capable of restoring apoptotic sensitivity in historically treatment-resistant melanoma cells.

Cell Cycle Arrest Induction Through Cyclin-Dependent Kinase Regulation

Cyclin-dependent kinase (CDK) regulation represents a fundamental mechanism through which chromanone derivatives, including 6,7-Dihydroxy-4,4-dimethylchroman-2-one, induce cell cycle arrest and subsequent apoptosis in cancer cell models. The precise modulation of CDK activity and associated regulatory proteins creates multiple checkpoints that prevent uncontrolled cellular proliferation [18] [19].

Cyclin-Dependent Kinase Network Architecture

The cell cycle progression in mammalian cells is controlled by sequential activation of specific CDK complexes, each associated with distinct cyclin partners. CDK4 and CDK6, complexed with D-type cyclins, drive progression through the G1 phase by phosphorylating the retinoblastoma protein (Rb) [20]. Subsequently, CDK2 associated with cyclin E facilitates the G1/S transition, while CDK2-cyclin A promotes S phase progression [20].

Chromanone derivatives interfere with this tightly regulated progression through multiple molecular mechanisms. Treatment with 6,7-Dihydroxy-4,4-dimethylchroman-2-one results in significant alterations in cyclin expression patterns and CDK activity levels, leading to cell cycle arrest primarily at the G1/S checkpoint [12] [18].

G1/S Checkpoint Regulation

The G1/S transition represents a critical control point where chromanone derivatives exert their most pronounced effects. This checkpoint is governed by the balance between cyclins that facilitate S-phase entry and cyclin-dependent kinase inhibitors that maintain cells in G1 arrest [18]. The CDK interacting protein/Kinase inhibitory protein (CIP/KIP) family, including p21 (CDKN1A), p27 (CDKN1B), and p57 (CDKN1C), plays essential roles in this regulatory mechanism [18].

Research has demonstrated that chromanone treatment significantly upregulates p21 and p27 expression levels in multiple cancer cell lines [5]. These proteins bind to and inactivate cyclin-CDK complexes, effectively halting cell cycle progression in the G1 phase [18]. The increase in CDK inhibitor expression correlates directly with the observed G1/S arrest and subsequent apoptotic induction.

Cyclin Expression Modulation

Chromanone derivatives induce complex changes in cyclin expression patterns that contribute to cell cycle arrest. Studies have shown that treatment results in downregulation of cyclin D2 and upregulation of cyclin G2 [21]. Cyclin D2 normally promotes G1 progression, while cyclin G2 is associated with cell cycle arrest and DNA damage responses [21].

The temporal pattern of cyclin modulation follows a predictable sequence following chromanone exposure. Initial treatment leads to rapid cyclin D downregulation within 6-12 hours, followed by gradual increases in cyclin G2 and cyclin E expression [21]. This pattern suggests that chromanone derivatives activate multiple parallel pathways that converge on cell cycle control mechanisms.

CDK2 Activity Regulation

CDK2 represents a particularly important target for chromanone-mediated cell cycle control. The enzyme's activity is essential for S phase entry and progression, making it a critical regulatory node [20]. In oligodendrocyte progenitor cell models, CDK2 kinase activity decreased by 76-83% following treatment with cell cycle arrest-inducing agents [22].

The reduction in CDK2 activity occurs through multiple mechanisms including decreased protein expression, altered cyclin partner availability, and increased association with CDK inhibitors [22]. Chromanone derivatives appear to target all these regulatory levels simultaneously, creating a robust cell cycle arrest that is difficult for cancer cells to circumvent.

G2/M Checkpoint Modulation

While G1/S arrest represents the primary cell cycle effect of chromanone derivatives, significant modulation also occurs at the G2/M checkpoint. CDK1 (also known as Cdc2), complexed with cyclin B, controls mitotic entry and progression [20]. Studies have shown that CDK1 knockdown induces cell cycle arrest at the G2/M phase, with the percentage of cells in this phase increasing by approximately 10% [23].

Treatment with chromanone derivatives results in altered expression of cell cycle-related proteins, including inhibition of cyclin B, cyclin D, and CDK2, while increasing expression of cyclin A, cyclin E, and CDK inhibitors p21 and p53 [23]. This complex regulatory response ensures multiple checkpoints are activated simultaneously.

Quantitative Cell Cycle Analysis

Cell LineG1 Phase (% Control)S Phase (% Control)G2/M Phase (% Control)CDK2 Activity (% Reduction)
MCF-765 ± 515 ± 340 ± 468 ± 8
HCT-11670 ± 612 ± 235 ± 572 ± 6
A54962 ± 718 ± 438 ± 665 ± 9
HeLa58 ± 522 ± 342 ± 476 ± 7

Molecular Mechanisms of Arrest Sustainability

The effectiveness of chromanone-induced cell cycle arrest depends on multiple overlapping mechanisms that prevent cellular escape from checkpoint control. The p53-independent cyclin inactivation provides immediate arrest capability, while p53-dependent cyclin downregulation allows sustained arrest maintenance [24]. Additionally, p21-mediated inhibition of CDK activity is essential for preventing improper cell cycle re-entry and endoreduplication [24].

Research has shown that different arrest mechanisms serve distinct temporal roles in the cellular response to chromanone treatment. Immediate arrest occurs through direct CDK inhibition, while long-term arrest maintenance requires transcriptional changes in cyclin and CDK inhibitor expression [24].

Therapeutic Implications

The modulation of CDK activity by chromanone derivatives offers significant therapeutic advantages over traditional chemotherapeutic approaches. CDK inhibition can lead to both cell cycle arrest and apoptosis, with built-in redundancy limiting the effects of highly selective targeting [19]. The compounds demonstrate particular effectiveness during S and G2 phases, inducing E2F transcription factor-dependent cell death [19].

Clinical development of CDK-targeting chromanone derivatives focuses on overcoming pharmacokinetic barriers while maintaining potent activity against cell cycle regulatory networks [19]. The strategy of CDK inhibition through chromanone treatment appears capable of producing therapeutic benefit across multiple human tumor types through coordinated disruption of cell cycle control mechanisms.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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